![molecular formula C18ClF15Ge B14761038 Chloro[tris(pentafluorophenyl)]germane CAS No. 1259-89-8](/img/structure/B14761038.png)
Chloro[tris(pentafluorophenyl)]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[tris(pentafluorophenyl)]germane is a chemical compound with the molecular formula C18ClF15Ge It is a germanium-based compound where a chlorine atom is bonded to a germanium atom, which is further bonded to three pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro[tris(pentafluorophenyl)]germane can be synthesized through a reaction involving germanium tetrachloride and pentafluorophenyl lithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Chloro[tris(pentafluorophenyl)]germane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new germanium compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center can be oxidized or reduced, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the germanium center, respectively. These reactions are often performed in aqueous or organic solvents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield germanium-amine complexes, while oxidation reactions can produce germanium oxides.
Scientific Research Applications
Chloro[tris(pentafluorophenyl)]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its interactions with biological molecules.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Chloro[tris(pentafluorophenyl)]germane exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The chlorine atom can be readily substituted, making the compound a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)germane: Similar to Chloro[tris(pentafluorophenyl)]germane but lacks the chlorine atom, making it less reactive in substitution reactions.
Bis(pentafluorophenyl)germane: Contains two pentafluorophenyl groups and is less sterically hindered, leading to different reactivity patterns.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, resulting in significantly different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which provides a site for nucleophilic substitution reactions. This feature, combined with the stability imparted by the pentafluorophenyl groups, makes it a valuable compound in synthetic and industrial chemistry.
Properties
CAS No. |
1259-89-8 |
|---|---|
Molecular Formula |
C18ClF15Ge |
Molecular Weight |
609.2 g/mol |
IUPAC Name |
chloro-tris(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C18ClF15Ge/c19-35(16-10(29)4(23)1(20)5(24)11(16)30,17-12(31)6(25)2(21)7(26)13(17)32)18-14(33)8(27)3(22)9(28)15(18)34 |
InChI Key |
NTXYJMMRDJBDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


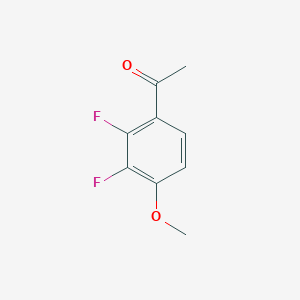
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)

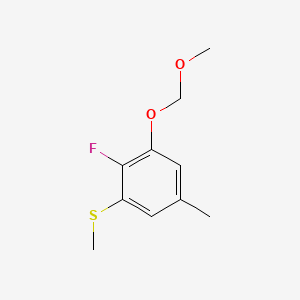
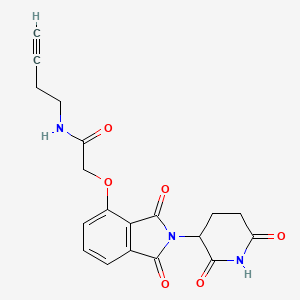
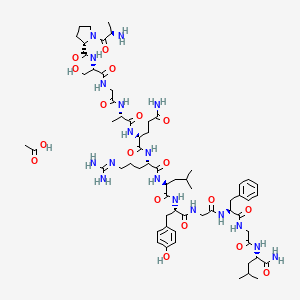
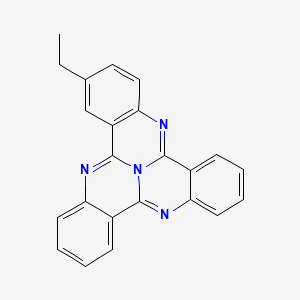
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
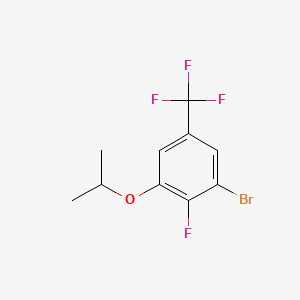
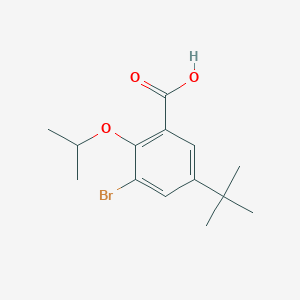
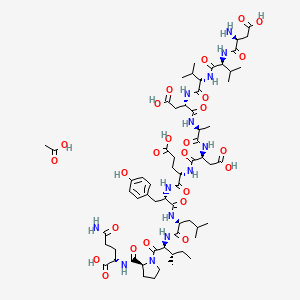
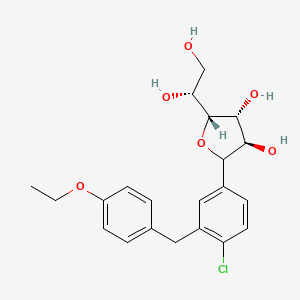
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
